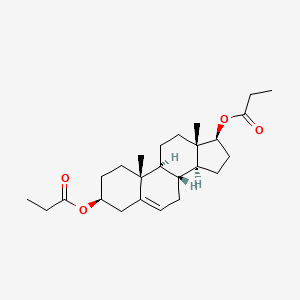

Androstenediol dipropionate

Übersicht

Beschreibung

Androstenedioldipropionat, auch bekannt als 5-Androstenediol 3β,17β-Dipropionat, ist ein synthetisches anaboles Androgensteroid und ein Androgenester. Es ist der Dipropionatdiester von 5-Androstenediol (Androst-5-en-3β,17β-diol). Diese Verbindung wurde unter verschiedenen Markennamen vermarktet, darunter Bisexovis, Bisexovister, Ginandrin und Stenandiol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Androstenedioldipropionat beinhaltet die Veresterung von 5-Androstenediol mit Propionsäure. Die Reaktion erfordert typischerweise die Verwendung von Säureanhydriden oder Säurechloriden als Reagenzien. Der Prozess umfasst die folgenden Schritte:

Veresterung: 5-Androstenediol wird mit Propionsäureanhydrid oder Propionylchlorid in Gegenwart eines Katalysators wie Pyridin oder Triethylamin umgesetzt.

Industrielle Produktionsmethoden

Die industrielle Produktion von Androstenedioldipropionat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Veresterung im großen Maßstab: Große Mengen an 5-Androstenediol werden mit Propionsäurederivaten verestert.

Reinigung und Qualitätskontrolle: Das Produkt wird gereinigt und strengen Qualitätskontrollen unterzogen, um Konsistenz und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Androstenedioldipropionat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können die Estergruppen zurück in Hydroxylgruppen umwandeln.

Substitution: Die Estergruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden verwendet.

Substitution: Substitutionsreaktionen erfordern häufig Nucleophile wie Amine oder Alkohole.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Ketonen oder Carbonsäuren.

Reduktion: Bildung von 5-Androstenediol.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Androstenediol dipropionate is characterized as the dipropionate diester of 5-androstenediol. Upon administration, it undergoes hydrolysis to release 5-androstenediol, which can then be converted into testosterone by the enzyme 3β-hydroxysteroid dehydrogenase. This conversion is critical as testosterone interacts with androgen receptors, activating various signaling pathways that regulate gene expression and cellular functions.

Scientific Research Applications

- Hormone Replacement Therapy

-

Cancer Research

- In prostate cancer studies, this compound has demonstrated the ability to increase intratumoral levels of dihydrotestosterone (DHT), which is crucial for the growth of benign and malignant prostate tissues. Administration of this compound in animal models has shown a significant increase in DHT levels, suggesting its potential as a therapeutic agent in managing prostate cancer .

- Cellular Studies

- Immunomodulation

Table 1: Summary of Key Studies on this compound

Potential Therapeutic Applications

- Androgen Deprivation Therapy : In patients undergoing androgen deprivation therapy for prostate cancer, this compound may provide a mechanism to counteract low circulating androgen levels by facilitating local DHT production.

- Cytoprotective Properties : Recent studies suggest that derivatives of androstenediol exhibit cytoprotective effects against oxidative stress, indicating potential applications in developing antioxidant therapies .

Wirkmechanismus

Androstenediol dipropionate exerts its effects through its conversion to active metabolites, including testosterone. The compound is hydrolyzed to release 5-androstenediol, which is then converted to testosterone by the enzyme 3β-hydroxysteroid dehydrogenase. Testosterone interacts with androgen receptors, leading to the activation of various signaling pathways that regulate gene expression and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Androstenediol: Ein endogenes schwaches Androgen- und Östrogensteroidhormon.

Androstenedion: Ein Vorläufer von Testosteron und Östron.

Dehydroepiandrosteron (DHEA): Ein Steroidhormon, das an der Biosynthese von Androgenen und Östrogenen beteiligt ist.

Einzigartigkeit

Androstenedioldipropionat ist aufgrund seiner veresterten Form einzigartig, die seine Stabilität erhöht und seine Wirkdauer im Vergleich zu seinen nicht veresterten Gegenstücken verlängert. Dies macht es zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen .

Biologische Aktivität

Androstenediol dipropionate (ADP) is a synthetic derivative of androstenediol, a steroid hormone that plays a significant role in the biosynthesis of testosterone and estrogen. This article explores the biological activity of ADP, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the addition of two propionate ester groups at the 3 and 17 positions of the androstenediol molecule. This modification enhances its lipophilicity and bioavailability, allowing for improved absorption and prolonged action in biological systems.

- Androgen Receptor Activation : ADP acts primarily through the androgen receptor (AR). Studies show that ADP can be metabolized to dihydrotestosterone (DHT), a potent androgen that binds to AR, leading to increased transcriptional activity associated with prostate cancer growth. In vivo studies demonstrated that administration of ADP resulted in a 28-fold increase in intratumoral DHT levels in mouse models bearing prostate cancer xenografts .

- Cytotoxic and Cytoprotective Effects : Research indicates that ADP exhibits cytotoxic properties against various cancer cell lines, including HeLa and K562 cells. The compound showed micromolar cytotoxic activity while also promoting the growth of non-cancerous cells like WI-38, indicating potential cytoprotective effects .

- Antioxidant Activity : ADP has been shown to possess antioxidant properties by reducing reactive oxygen species (ROS) production in peripheral blood mononuclear cells. This effect is crucial for mitigating oxidative stress, which is often elevated in cancerous conditions .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Prostate Cancer Models : In a study involving athymic mice with castration-recurrent prostate cancer (CWR22R), treatment with ADP led to significant increases in DHT levels within tumors, correlating with enhanced AR transactivation and tumor growth. The study highlighted the importance of local steroidogenesis in tumor progression under conditions of low systemic androgen levels .

- Cytotoxicity Assessment : A series of experiments assessed the cytotoxic effects of ADP on human cancer cell lines. Results indicated that ADP not only inhibited cancer cell proliferation but also exhibited selective toxicity towards malignant cells while sparing normal fibroblasts, suggesting a therapeutic window for its application in cancer treatment .

Eigenschaften

CAS-Nummer |

2297-30-5 |

|---|---|

Molekularformel |

C25H38O4 |

Molekulargewicht |

402.6 g/mol |

IUPAC-Name |

[(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-propanoyloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate |

InChI |

InChI=1S/C25H38O4/c1-5-22(26)28-17-11-13-24(3)16(15-17)7-8-18-19-9-10-21(29-23(27)6-2)25(19,4)14-12-20(18)24/h7,17-21H,5-6,8-15H2,1-4H3/t17-,18-,19-,20-,21-,24-,25-/m0/s1 |

InChI-Schlüssel |

ZDDFOEZPFDWEQS-YMKPZFJOSA-N |

SMILES |

CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)CC)C)C |

Isomerische SMILES |

CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4OC(=O)CC)C)C |

Kanonische SMILES |

CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)CC)C)C |

Key on ui other cas no. |

2297-30-5 |

Synonyme |

5 Androstene 3,17 diol 5 Androstene 3beta 17beta Diol 5-Androstene-3,17-diol 5-Androstene-3beta-17beta-Diol Androst 5 ene 3 beta,17 beta Diol Androst 5 ene 3,17 diol Androst-5-ene-3 beta,17 beta-Diol Androst-5-ene-3,17-diol Androstenediol Bisexovister delta 5 Androstene 3 beta,17 beta Diol Delta 5 Androstenediol delta 5-Androstene-3 beta,17 beta-Diol Delta 5-Androstenediol Hermaphrodiol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.